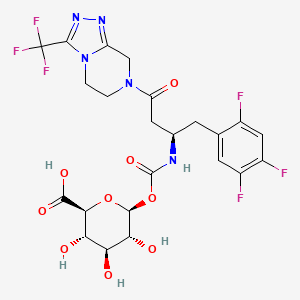

Sitagliptin carbamoyl glucuronide

概要

説明

Sitagliptin carbamoyl glucuronide is a minor phase II metabolite of sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used primarily in the treatment of type 2 diabetes mellitus . This compound is formed through the process of N-carbamoyl glucuronidation and has been detected in various species, including rats and dogs, following the administration of sitagliptin .

作用機序

Target of Action

Sitagliptin carbamoyl glucuronide is a minor phase II metabolite of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin . DPP-4 is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) . These hormones play a crucial role in regulating glucose homeostasis .

Mode of Action

Sitagliptin works by competitively inhibiting the DPP-4 enzyme . This inhibition slows the DPP-4 mediated inactivation of incretins like GLP-1 and GIP . The result is prolonged active incretin levels, which regulate glucose homeostasis by increasing insulin synthesis and release from pancreatic beta cells and decreasing glucagon secretion .

Biochemical Pathways

Sitagliptin affects the incretin system, specifically the GLP-1 and GIP pathways . By inhibiting DPP-4, sitagliptin prevents the inactivation of these incretins, leading to increased insulin release and decreased glucagon secretion . This results in improved control of blood sugar . Additionally, Sitagliptin has been found to activate the p62–Keap1–Nrf2 signalling pathway, alleviating oxidative stress and excessive autophagy in severe acute pancreatitis-related acute lung injury .

Pharmacokinetics

It is excreted in the urine (87%) with approximately 79% as unchanged drug and 16% as metabolites . The elimination half-life of Sitagliptin is between 8 to 14 hours .

Result of Action

The primary result of Sitagliptin’s action is improved glycemic control in patients with type 2 diabetes mellitus . This is achieved through glucose-dependent increases in insulin and decreases in glucagon, leading to better control of blood sugar . Additionally, Sitagliptin has been found to alleviate oxidative stress and excessive autophagy in severe acute pancreatitis-related acute lung injury .

Action Environment

The action of Sitagliptin can be influenced by various environmental factors. For instance, the presence of CO2 from the bicarbonate buffer, in equilibrium with exogenous CO2, may be responsible for the formation of this compound . Furthermore, the formation of this metabolite has been observed in microsomal incubations across various species, suggesting that species-specific factors may also influence its action .

生化学分析

Biochemical Properties

Sitagliptin carbamoyl glucuronide plays a significant role in biochemical reactions, particularly in the metabolism and excretion of sitagliptin. The glucuronidation process is catalyzed by the enzyme uridine diphosphate-glucuronosyltransferase (UGT), which transfers glucuronic acid to sitagliptin, forming this compound . This interaction enhances the water solubility of sitagliptin, facilitating its excretion via the kidneys. Additionally, this compound may interact with other biomolecules, such as transport proteins, to aid in its distribution and elimination from the body.

Cellular Effects

This compound influences various cellular processes, primarily through its role in the metabolism of sitagliptin. By enhancing the excretion of sitagliptin, it indirectly affects cell signaling pathways, gene expression, and cellular metabolism associated with glucose homeostasis. The presence of this compound in cells may also impact the activity of enzymes involved in glucuronidation and other metabolic pathways, thereby influencing overall cellular function .

Molecular Mechanism

The molecular mechanism of this compound involves its formation through the glucuronidation of sitagliptin by UGT enzymes. This process results in the addition of a glucuronic acid moiety to sitagliptin, increasing its solubility and facilitating its excretion . The binding interactions between this compound and transport proteins may further aid in its distribution and elimination. Additionally, the presence of this compound may influence the activity of other enzymes and proteins involved in metabolic processes, contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may vary over time, depending on factors such as its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable, with minimal degradation observed over time . Long-term exposure to this compound may influence cellular processes, including enzyme activity and gene expression, potentially leading to changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. Studies have demonstrated that higher doses of this compound may lead to increased excretion of sitagliptin, thereby enhancing its therapeutic effects . Excessive doses may also result in toxic or adverse effects, such as alterations in enzyme activity and cellular metabolism. It is essential to determine the optimal dosage of this compound to maximize its therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its role in the glucuronidation of sitagliptin. This process is catalyzed by UGT enzymes, which transfer glucuronic acid to sitagliptin, forming this compound . The presence of this compound may also influence other metabolic pathways, such as those involved in the excretion and distribution of other compounds. Additionally, this compound may interact with cofactors and other biomolecules, affecting metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by various transport proteins and binding proteins. These interactions aid in the localization and accumulation of this compound, ensuring its effective excretion from the body . The distribution of this compound may also be influenced by factors such as tissue-specific expression of transport proteins and the presence of other biomolecules that interact with the compound.

Subcellular Localization

This compound is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules involved in its metabolism and excretion. The presence of targeting signals or post-translational modifications may direct this compound to specific subcellular compartments or organelles, influencing its activity and function . Understanding the subcellular localization of this compound is crucial for comprehending its role in cellular processes and its potential therapeutic implications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of sitagliptin carbamoyl glucuronide involves the conjugation of sitagliptin with glucuronic acid. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) in the presence of a CO2-rich environment . The process typically involves the use of liver microsomes from various species to facilitate the reaction .

Industrial Production Methods: These methods involve the use of inexpensive reagents and avoid the use of noble metal catalysts, making them cost-effective and scalable for industrial production .

化学反応の分析

Types of Reactions: Sitagliptin carbamoyl glucuronide primarily undergoes N-carbamoyl glucuronidation . This reaction involves the incorporation of CO2 from a bicarbonate buffer into the carbamoyl moiety of the glucuronide .

Common Reagents and Conditions: The formation of this compound requires the presence of UDP-glucuronic acid and liver microsomes, along with a CO2-rich environment . The reaction conditions typically involve incubation at physiological temperatures and pH levels .

Major Products: The primary product of this reaction is this compound itself . This compound is a minor metabolite and is not extensively studied for further reaction products .

科学的研究の応用

Sitagliptin carbamoyl glucuronide has several scientific research applications, particularly in the fields of pharmacokinetics and drug metabolism . It is used to study the metabolic pathways of sitagliptin and to understand the role of glucuronidation in drug metabolism . Additionally, this compound is valuable in the development of new DPP-4 inhibitors and in the investigation of drug-drug interactions involving glucuronidation .

類似化合物との比較

Gemfibrozil glucuronide: Another example of a glucuronide metabolite that undergoes phase II metabolism.

Morphine-6-glucuronide: A pharmacologically active glucuronide metabolite of morphine.

Propofol glucuronide: A glucuronide metabolite of the anesthetic propofol.

Uniqueness: Sitagliptin carbamoyl glucuronide is unique in its formation through N-carbamoyl glucuronidation, a relatively rare metabolic pathway . This distinguishes it from other glucuronide metabolites that typically undergo O- or N-glucuronidation .

特性

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2R)-4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]carbamoyloxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23F6N5O9/c24-10-6-12(26)11(25)4-8(10)3-9(30-22(41)43-20-17(38)15(36)16(37)18(42-20)19(39)40)5-14(35)33-1-2-34-13(7-33)31-32-21(34)23(27,28)29/h4,6,9,15-18,20,36-38H,1-3,5,7H2,(H,30,41)(H,39,40)/t9-,15+,16+,17-,18+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKDZQUQEXZXGMZ-KUVPMCASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)NC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)NC(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23F6N5O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701099261 | |

| Record name | β-D-Glucopyranuronic acid, 1-[N-[(1R)-3-[5,6-dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-3-oxo-1-[(2,4,5-trifluorophenyl)methyl]propyl]carbamate] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701099261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

627.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

940002-59-5 | |

| Record name | β-D-Glucopyranuronic acid, 1-[N-[(1R)-3-[5,6-dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-3-oxo-1-[(2,4,5-trifluorophenyl)methyl]propyl]carbamate] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=940002-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-D-Glucopyranuronic acid, 1-(N-((1R)-3-(5,6-dihydro-3-(trifluoromethyl)-1,2,4-triazolo(4,3-a)pyrazin-7(8H)-yl)-3-oxo-1-((2,4,5-trifluorophenyl)methyl)propyl)carbamate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0940002595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | β-D-Glucopyranuronic acid, 1-[N-[(1R)-3-[5,6-dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-3-oxo-1-[(2,4,5-trifluorophenyl)methyl]propyl]carbamate] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701099261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .BETA.-D-GLUCOPYRANURONIC ACID, 1-(N-((1R)-3-(5,6-DIHYDRO-3-(TRIFLUOROMETHYL)-1,2,4-TRIAZOLO(4,3-A)PYRAZIN-7(8H)-YL)-3-OXO-1-((2,4,5-TRIFLUOROPHENYL)METHYL)PROPYL)CARBAMATE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XA6H6KY9G7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

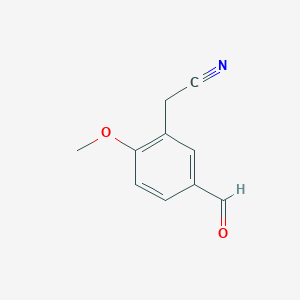

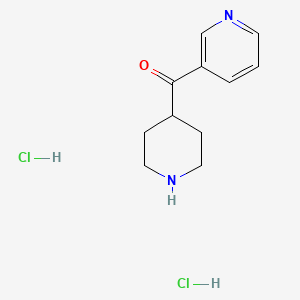

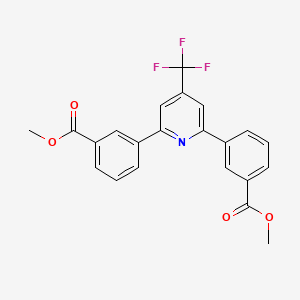

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[1-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylidene]-hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1406666.png)

![3-(2-ethoxyethyl)-5,6-dimethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1406667.png)

![Trichloro-acetic acid N'-[1-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl) phenyl]-meth-(E)-ylidene]-N-methyl-hydrazide](/img/structure/B1406672.png)

![tert-butyl N-{[3-oxo-1-(trifluoromethyl)cyclobutyl]methyl}carbamate](/img/structure/B1406676.png)

![2-Chloro-N-[5'-(5''-(trifluoromethyl)pyridin-2''-yl)--[1',2',4']oxadiazol-3'-ylmethyl]benzenesulphonamide](/img/structure/B1406678.png)

![3-Chloro-N-[5'-(5''-(trifluoromethyl)pyridin-2''-yl)--[1',2',4']oxadiazol-3'-ylmethyl]benzamide](/img/structure/B1406679.png)

![1-[3'-(Trifluoromethyl)phenyl]-3-[5''-(5'''-(trifluoromethyl)-pyridin-2'''-yl)-[1'',2'',4'']oxadiazol-3''-ylmethyl]urea](/img/structure/B1406680.png)

![1-Phenyl-3-[5'-(5''-(trifluoromethyl)pyridin-2''-yl)--[1',2',4']oxadiazol-3'-ylmethyl]urea](/img/structure/B1406681.png)

![Chloro-acetic acid N'-[1-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylidene]-N-methyl-hydrazide](/img/structure/B1406685.png)

![4-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1406686.png)